1-[(4-bromophenyl)sulfonyl]-N-tert-butylpiperidine-4-carboxamide
Description
1-[(4-Bromophenyl)sulfonyl]-N-tert-butylpiperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-N-tert-butylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3S/c1-16(2,3)18-15(20)12-8-10-19(11-9-12)23(21,22)14-6-4-13(17)5-7-14/h4-7,12H,8-11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUJAQLVAPXLGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-bromophenyl)sulfonyl]-N-tert-butylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-bromobenzenesulfonyl chloride under basic conditions.
Attachment of the Tert-butylcarboxamide Group: The final step involves the amidation reaction where the tert-butylcarboxamide group is introduced using tert-butylamine and suitable coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromophenyl)sulfonyl]-N-tert-butylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can be involved in redox reactions under specific conditions.
Amidation and Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Conversion to sulfone or sulfoxide derivatives.
Reduction: Formation of sulfonamide derivatives.
Hydrolysis: Formation of carboxylic acid and tert-butylamine.
Scientific Research Applications
1-[(4-Bromophenyl)sulfonyl]-N-tert-butylpiperidine-4-carboxamide has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in developing inhibitors for specific enzymes or receptors.
Material Science: Used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[(4-bromophenyl)sulfonyl]-N-tert-butylpiperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl and carboxamide groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Bromophenyl)sulfonyl]-4-nitrobenzene
- 1-(4-Bromophenylsulfonyl)piperazine
- [(4-Bromophenyl)sulphonyl]acetonitrile
Uniqueness
1-[(4-Bromophenyl)sulfonyl]-N-tert-butylpiperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its piperidine ring structure, coupled with the bromophenylsulfonyl and tert-butylcarboxamide groups, makes it a versatile compound for various applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
